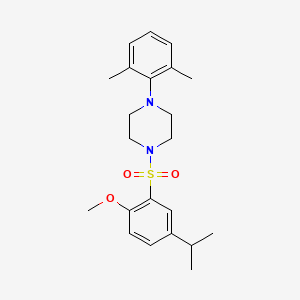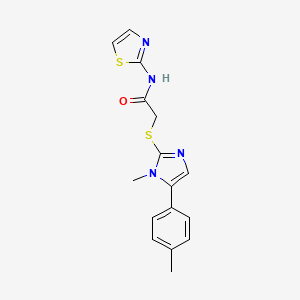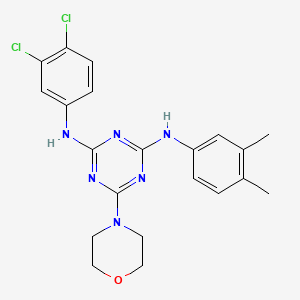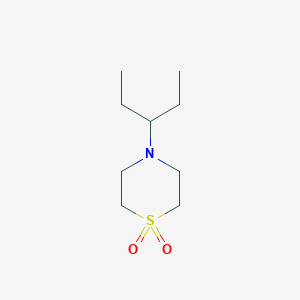![molecular formula C19H21N5O B2367322 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1210351-77-1](/img/structure/B2367322.png)
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring through a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is known for its bioactivity, making it a valuable scaffold in drug design.
Aplicaciones Científicas De Investigación
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s bioactivity makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
The benzimidazole scaffold is common in different anti-HCV agents with different modes of actions . 2-Aryl benzimidazole-5-carboxylic acids represent a class of HCV NS5B RNA polymerase inhibitors . These inhibitors act as allosteric inhibitors and block the polymerase before elongation .
Biochemical Pathways
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that this compound could have significant molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar bioactivity.
Benzimidazole N-oxides: Oxidized forms of benzimidazole with distinct chemical properties.
N-Benzylpiperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications .
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQDMFNEGLORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367249.png)
![1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2367250.png)
![3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2367252.png)
![1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2367253.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)

![6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide](/img/structure/B2367256.png)
![2-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B2367257.png)



